molecular formula C12H16O3S B14272461 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol CAS No. 129083-21-2

1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol

Cat. No.: B14272461
CAS No.: 129083-21-2
M. Wt: 240.32 g/mol
InChI Key: PEXSLQWTOBMNTD-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pentenol backbone. This compound is notable for its unique structural features, which include both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate alkenol under controlled conditions. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride to prepare benzenesulfonyl chloride, which is then reacted with the alkenol to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where benzene is treated with chlorosulfonic acid to produce benzenesulfonyl chloride, followed by its reaction with the alkenol. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-methylpent-1-en-3-ol involves its interaction with molecular targets through its sulfonyl group. This group can form strong bonds with nucleophiles, facilitating various chemical transformations. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

Properties

CAS No.

129083-21-2

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-methylpent-1-en-3-ol

InChI

InChI=1S/C12H16O3S/c1-10(2)12(13)8-9-16(14,15)11-6-4-3-5-7-11/h3-10,12-13H,1-2H3

InChI Key

PEXSLQWTOBMNTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=CS(=O)(=O)C1=CC=CC=C1)O

Origin of Product

United States

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